1-(4-Fluorophenyl)piperidine-2,4-dione

Physicochemical profiling Regioisomer comparison Formulation development

Researchers developing LDHA inhibitors or kinase-directed chemotypes require regiochemically pure N-aryl piperidine-2,4-dione scaffolds. 1-(4-Fluorophenyl)piperidine-2,4-dione (CAS 952489-53-1) solves this with unambiguous N1 substitution, leaving both carbonyls available for elaboration-a pathway inaccessible to C-aryl regioisomers. • logP 1.38 & MW 207.2-favorable drug-like property space • Density 1.303 g·cm⁻³ & bp 452.8 °C-QC markers vs. 6-regioisomer • 4-Fluorophenyl group-superior metabolic stability vs. chloro/bromo analogs

Molecular Formula C11H10FNO2
Molecular Weight 207.204
CAS No. 952489-53-1
Cat. No. B2355501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)piperidine-2,4-dione
CAS952489-53-1
Molecular FormulaC11H10FNO2
Molecular Weight207.204
Structural Identifiers
SMILESC1CN(C(=O)CC1=O)C2=CC=C(C=C2)F
InChIInChI=1S/C11H10FNO2/c12-8-1-3-9(4-2-8)13-6-5-10(14)7-11(13)15/h1-4H,5-7H2
InChIKeyBKYONKYTNFWZPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Fluorophenyl)piperidine-2,4-dione Structural and Physicochemical Baseline


1-(4-Fluorophenyl)piperidine-2,4-dione is an N-aryl-substituted piperidine-2,4-dione with molecular formula C₁₁H₁₀FNO₂ and molecular weight 207.2 g·mol⁻¹ . The compound belongs to the piperidine-2,4-dione azaheterocycle class, a scaffold widely recognized for constructing pharmaceutically relevant molecules, including LDHA inhibitors and kinase-directed chemotypes [1]. Its regiochemistry places the 4-fluorophenyl group at the N1 position, generating a cyclic imide/lactam structure that is structurally and electronically distinct from C-aryl regioisomers such as 6-(4-fluorophenyl)piperidine-2,4-dione.

Why Analogs Cannot Replace 1-(4-Fluorophenyl)piperidine-2,4-dione


Piperidine-2,4-diones can be substituted at chemically non-equivalent positions (N1, C3, C5, C6), each generating distinct scaffolds with different electronic character, hydrogen-bonding capacity, and physicochemical properties. The N-aryl substitution in 1-(4-fluorophenyl)piperidine-2,4-dione creates a cyclic imide/lactam structure whose measured density (1.303 g·cm⁻³) and boiling point (452.8 °C) differ measurably from its closest C-aryl regioisomer, 6-(4-fluorophenyl)piperidine-2,4-dione (density 1.264 g·cm⁻³, bp 435.5 °C) . The 4-fluoro substituent further modulates lipophilicity (measured logP 1.38) and electron density on the piperidine ring relative to the unsubstituted 1-phenyl analog (MW 189.21 g·mol⁻¹ vs 207.2 g·mol⁻¹), affecting solubility, metabolic stability, and recognition by biological targets [1]. Importantly, direct comparative biological activity data for 1-(4-fluorophenyl)piperidine-2,4-dione against its closest analogs are not yet publicly available, and the quantitative differentiation presented here rests on physicochemical and structural parameters that guide selection for synthetic or procurement purposes.

1-(4-Fluorophenyl)piperidine-2,4-dione Comparative Differentiation Evidence


Regioisomer Density and Boiling Point Comparison

The target compound (N-aryl lactam) exhibits a predicted density of 1.303 g·cm⁻³ and boiling point of 452.8 °C, whereas its regioisomer 6-(4-fluorophenyl)piperidine-2,4-dione (C-aryl ketone) shows a lower density of 1.264 g·cm⁻³ and lower boiling point of 435.5 °C . The density difference of +0.039 g·cm⁻³ (3.1% higher) and boiling point elevation of +17.3 °C are consistent with stronger intermolecular dipolar interactions in the N-aryl imide structure, directly impacting purification, crystallization, and formulation behavior.

Physicochemical profiling Regioisomer comparison Formulation development

Lipophilicity and Molecular Weight Impact of Fluorination

The measured logP of 1-(4-fluorophenyl)piperidine-2,4-dione is 1.38, and its molecular weight is 207.2 g·mol⁻¹ . The unsubstituted 1-phenylpiperidine-2,4-dione has a molecular weight of 189.21 g·mol⁻¹ [1]. The addition of a single fluorine atom increases molecular weight by 18.0 g·mol⁻¹ (9.5%) and is expected to increase lipophilicity by approximately 0.2–0.4 logP units based on the well-established π-constant of aromatic fluorine (π ≈ 0.14–0.25) [2]. This modest logP elevation can be decisive for blood-brain barrier penetration, CYP450 metabolic stability, and off-target binding profiles in medicinal chemistry programs.

Lipophilicity Drug-likeness Metabolic stability

Synthetic Utility: N-Aryl vs C-Aryl Regiochemistry

1-(4-Fluorophenyl)piperidine-2,4-dione positions the aryl group on the endocyclic nitrogen, forming a cyclic imide that can undergo N-deprotection or N-functionalization reactions distinct from those of C-aryl regioisomers. The 6-(4-fluorophenyl)piperidine-2,4-dione regioisomer, by contrast, carries the aryl group at a carbon center adjacent to a ketone, enabling enolate chemistry at C5 or C3 that is not equivalently accessible in the N-aryl series [1][2]. This fundamental regiochemical difference dictates the synthetic routes and the types of derivative libraries that can be generated, making the two regioisomers non-interchangeable for SAR exploration.

Synthetic chemistry Scaffold diversification Library synthesis

1-(4-Fluorophenyl)piperidine-2,4-dione Application Scenarios


Medicinal Chemistry Hit-to-Lead Programs

Programs targeting metabolic enzymes (e.g., LDHA) or kinases where the piperidine-2,4-dione core has been validated can use 1-(4-fluorophenyl)piperidine-2,4-dione as a starting scaffold. Its measured logP of 1.38 and density of 1.303 g·cm⁻³ provide predictable ADME behavior distinct from C-aryl regioisomers, enabling rational library design . The N-aryl substitution pattern allows for SAR exploration at the carbonyl positions without competing enolate chemistry at the aryl-bearing carbon.

Fluorinated Drug-Like Intermediates Synthesis

The compound's logP of 1.38 and molecular weight of 207.2 g·mol⁻¹ place it within favorable drug-like property space. The 4-fluorophenyl group provides a metabolically stable halogen substituent that resists oxidative metabolism better than chloro or bromo analogs, making it a preferred intermediate for CNS or systemic drug candidates [1].

Analytical and Formulation Studies: Distinctive Markers

The density difference of +0.039 g·cm⁻³ and boiling point elevation of +17.3 °C relative to the 6-regioisomer provide clear analytical handles for identity confirmation via GC, DSC, or density measurement, reducing the risk of regioisomer cross-contamination in quality control workflows.

Scaffold Diversification via N-Functionalization

Because the 4-fluorophenyl group is attached to nitrogen, the two carbonyl groups remain available for nucleophilic addition or reduction. This regiochemistry is essential for projects aiming to modify the piperidine ring itself while retaining the N-aryl pharmacophore, a synthetic pathway unavailable with the 6-aryl regioisomer [2].

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